2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole

Lipophilicity CNS drug design Physicochemical profiling

2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole (also referred to as 2-(azetidin-3-ylthio)-1H-benzo[d]imidazole, CAS 134464-44-1 free base; CAS 1864072-65-0 hydrochloride) is a heterocyclic building block comprising a benzimidazole core linked to an azetidine ring via a thioether (–S–) bridge. The free base has a molecular weight of 205.28 g·mol⁻¹ and a computed XLogP3 of 1.5, while the hydrochloride salt (MW 241.74 g·mol⁻¹) offers improved aqueous solubility and handling characteristics.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B13066036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1C(CN1)SC2=NC3=CC=CC=C3N2
InChIInChI=1S/C10H11N3S/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)
InChIKeyBVCDQWFBZXOVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole: Structural and Physicochemical Baseline for Procurement Evaluation


2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole (also referred to as 2-(azetidin-3-ylthio)-1H-benzo[d]imidazole, CAS 134464-44-1 free base; CAS 1864072-65-0 hydrochloride) is a heterocyclic building block comprising a benzimidazole core linked to an azetidine ring via a thioether (–S–) bridge [1]. The free base has a molecular weight of 205.28 g·mol⁻¹ and a computed XLogP3 of 1.5, while the hydrochloride salt (MW 241.74 g·mol⁻¹) offers improved aqueous solubility and handling characteristics [2]. The compound belongs to the 2-thioether benzimidazole class, which has been explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and opioid receptor modulation [3]. Its distinctive feature is the simultaneous presence of a conformationally constrained azetidine ring (Fsp3 = 0.30) and a sulfur atom that can serve as a hydrogen-bond acceptor and a site for further oxidative modification .

Why 2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole Cannot Be Replaced by Common In-Class Analogs


Benzimidazole derivatives with different 2-position substituents—including direct C–C linked azetidines, simple alkylthioethers, and thiols—exhibit substantially divergent physicochemical and pharmacological profiles that preclude simple interchange. The azetidin-3-ylsulfanyl motif simultaneously modulates lipophilicity (XLogP3 = 1.5), topological polar surface area (TPSA = 66 Ų), and hydrogen-bond acceptor count (HBA = 3) relative to both the direct C–C linked analog 2-(azetidin-3-yl)-1H-benzimidazole (LogP = 1.58, no sulfur, HBA = 2) and the simpler 2-(methylthio)benzimidazole (XLogP3 = 2.1, TPSA = 54 Ų) [1][2]. In structure–activity relationship (SAR) campaigns on 2-thioether benzimidazoles, the thioether moiety has been shown to be a critical determinant of target binding, as demonstrated by ORL1 antagonist optimization where hydrophilic substituents on the thioether portion dramatically altered selectivity over hERG [3]. Furthermore, the azetidine NH provides a vector for additional functionalization—such as N-alkylation or N-acylation—that is absent in N-unsubstituted alkylthio analogs [4]. These cumulative differences mean that substituting this compound with a structurally adjacent analog risks altering logD, solubility, metabolic stability, and off-target profiles in ways that are not predictable from single-parameter changes.

Quantitative Differentiation Evidence for 2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole Versus Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Reveals a ~0.6 Log Unit Reduction Versus 2-(Methylthio)benzimidazole

The target compound exhibits an XLogP3 of 1.5, compared to 2.1 for 2-(methylthio)benzimidazole—a difference of −0.6 log units [1][2]. This reduction is attributable to the replacement of the methyl group with the more polar azetidine ring, which introduces an additional nitrogen atom and lowers overall lipophilicity. In CNS drug discovery, compounds with LogP values between 1 and 3 are generally favored for balancing blood–brain barrier permeability and aqueous solubility; the target compound sits near the lower boundary of this window, whereas 2-(methylthio)benzimidazole is closer to the center [3].

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area: TPSA Advantage of 66 Ų Versus 54 Ų for 2-(Methylthio)benzimidazole

The target compound has a computed TPSA of 66 Ų, compared to 54 Ų for 2-(methylthio)benzimidazole [1][2]. This 12 Ų increase reflects the contribution of the azetidine NH group and the additional nitrogen atom. In oral drug design, compounds with TPSA < 140 Ų are generally predicted to have good oral absorption, while TPSA < 60–70 Ų is often associated with favorable CNS penetration [3]. The target compound's TPSA of 66 Ų places it near the CNS-favorable threshold, whereas 2-(methylthio)benzimidazole at 54 Ų is deeper within the CNS-penetrant range but may sacrifice solubility [3].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen-Bond Acceptor Count: The Thioether Sulfur Adds One HBA Compared to the Direct C–C Linked Analog

The target compound possesses three hydrogen-bond acceptors (two benzimidazole nitrogens and one thioether sulfur), whereas the direct C–C linked analog 2-(azetidin-3-yl)-1H-benzimidazole has only two HBAs (lacking the sulfur atom) [1]. The sulfur atom in thioethers is a weak but measurable hydrogen-bond acceptor that can participate in C–H···S and N–H···S interactions with protein targets, as documented in protein–ligand crystal structures [2]. This additional HBA can influence both target binding thermodynamics and aqueous solubility without introducing a strong hydrogen-bond donor that might impair membrane permeability.

Hydrogen bonding Target engagement Solubility

Conformational Rigidity and Fsp3: Azetidine-Imposed sp3 Character Differentiates from Flexible Alkylthio Analogs

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) of 0.30, as reported by the vendor Fluorochem . This value reflects the contribution of the saturated azetidine ring. In comparison, 2-(methylthio)benzimidazole has an Fsp3 of 0.125 (only one sp3 carbon from the methyl group, out of eight total carbons) [1]. Higher Fsp3 values have been correlated with improved clinical success rates, reduced attrition due to toxicity, and better aqueous solubility in drug discovery campaigns [2]. The azetidine ring also imposes conformational restriction, reducing the entropic penalty upon target binding compared to flexible alkylthio chains of equivalent atom count.

Fsp3 Conformational restriction Drug-likeness Metabolic stability

Heterocyclic Core Differentiation: Benzimidazole Versus Benzothiazole in the Azetidin-3-ylsulfanyl Series

The target compound contains a benzimidazole core (pKa ~5.5 for the conjugate acid of the imidazole nitrogen), whereas the closely related building block 2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole (CAS 931581-80-5) contains a benzothiazole core (pKa ~1.2 for the conjugate acid of the thiazole nitrogen) [1]. This ~4.3 pKa unit difference has profound implications: at physiological pH 7.4, the benzimidazole is predominantly neutral (unionized imidazole NH), while the benzothiazole remains uncharged but lacks the hydrogen-bond donor capacity of the benzimidazole NH [2]. Benzimidazole is a recognized kinase hinge-binding motif due to its ability to form a bidentate hydrogen-bond donor–acceptor pair with the kinase hinge region, a feature absent in benzothiazole [3].

Heterocyclic chemistry Kinase inhibition pKa modulation Target selectivity

Synthetic Diversification Potential: The Azetidine NH and Thioether Sulfur as Orthogonal Functionalization Handles

The target compound offers two chemically orthogonal diversification points: (i) the azetidine secondary amine (NH), which can undergo N-alkylation, N-acylation, or N-sulfonylation, and (ii) the thioether sulfur, which can be selectively oxidized to sulfoxide (one equivalent oxidant) or sulfone (excess oxidant) to modulate polarity and hydrogen-bonding properties [1][2]. In contrast, 2-(methylthio)benzimidazole provides only the sulfur oxidation handle and lacks the azetidine NH for N-functionalization, while 2-(azetidin-3-yl)-1H-benzimidazole provides the azetidine NH but lacks the sulfur modification site . This dual-handle feature enables more efficient SAR exploration from a single building block, reducing the number of synthetic steps required to access diverse analogs.

Synthetic chemistry Parallel library synthesis SAR exploration Building block utility

High-Value Application Scenarios for 2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole Based on Quantitative Differentiation Evidence


CNS-Oriented Kinase Inhibitor Lead Generation

The compound's balanced LogP (1.5) and TPSA (66 Ų) position it near the CNS drug-likeness sweet spot, while the benzimidazole core provides a validated kinase hinge-binding motif [3][4]. Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors (e.g., GSK-3β, CDK5, or DYRK1A for neurodegenerative diseases) can use this building block as a starting scaffold, leveraging the azetidine NH for parallel library synthesis and the thioether sulfur for late-stage oxidation to fine-tune polarity and metabolic stability.

ORL1/NOP Receptor Antagonist SAR Exploration

Published SAR on 2-thioether benzimidazoles demonstrates that the thioether substituent is a critical determinant of ORL1 (NOP) receptor affinity and selectivity over hERG [3]. The azetidin-3-ylsulfanyl group provides a conformationally constrained, moderately polar thioether that has not been extensively explored in this target class, offering a novel chemical space entry point for teams seeking selective ORL1 antagonists for pain or anxiety indications.

Antimicrobial Benzimidazole Library Synthesis via Dual-Handle Diversification

Benzimidazole-2-thioether derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 1 µg/mL for optimized analogs [3]. The target compound's two orthogonal diversification handles (azetidine NH and thioether S) enable efficient synthesis of focused antimicrobial libraries: N-functionalization of the azetidine can modulate bacterial membrane permeability, while sulfur oxidation can generate sulfoxide/sulfone analogs with altered electronic properties and target binding [4].

Chemical Biology Probe Development Requiring sp3-Enriched Benzimidazole Scaffolds

With an Fsp3 of 0.30—significantly higher than simple 2-alkylthiobenzimidazoles (Fsp3 ≈ 0.125)—this compound is better suited for chemical probe programs that prioritize three-dimensional molecular topology to enhance target selectivity and reduce off-target promiscuity [3][4]. The combination of a saturated azetidine ring with a benzimidazole core offers a scaffold that diverges from the flat, aromatic-dominated structures common in historical benzimidazole probe collections.

Quote Request

Request a Quote for 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.